![molecular formula C17H18N2O2S B4989455 N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thiourea](/img/structure/B4989455.png)
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thiourea
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Description
Synthesis Analysis
The synthesis of thiourea derivatives, including those similar to N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thiourea, involves specific reactions starting from thiourea or its derivatives. In a detailed study, researchers synthesized a series of thiourea derivatives by reacting benzoyl isothiocyanate with amino acids, highlighting the versatility of thiourea chemistry in generating compounds with potential biological activities (Zhonghua Li, Yan Zhang, Yan‐Gang Wang, 2003).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized using various spectroscopic methods. For instance, N-(o-methoxybenzamido)thioureas demonstrated enhanced anion binding affinity, showcasing the influence of molecular structure on chemical properties. This enhanced binding affinity is attributed to the presence of an intramolecular hydrogen bond, emphasizing the critical role of molecular structure in determining the chemical behavior of thiourea derivatives (Q. Jiang et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, contributing to their wide range of applications. A study highlighted the synthesis of new benzothiazole derivatives via cyclization of unsymmetrical thioureas. This process led to the creation of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, illustrating the chemical reactivity and potential pharmacological applications of these compounds (H. Eshghi et al., 2019).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal and molecular structure of hydrophilic N,N-di(2-hydroxyethyl)-N′-benzoylthiourea was determined, providing insights into how these physical properties influence the compound's interaction with metals and its overall reactivity (K. R. Koch, C. Sacht, S. Bourne, 1995).
Chemical Properties Analysis
The chemical properties of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thiourea and related compounds, such as reactivity with other chemical species, stability, and interaction with biological molecules, are essential for their application in chemical synthesis, medicinal chemistry, and materials science. Research on thiourea derivatives has shown a wide range of chemical behaviors, from serving as catalysts in asymmetric synthesis to acting as ligands in the formation of metal complexes, highlighting the versatility and potential of these compounds in various chemical contexts (Tomotaka Okino et al., 2005).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c22-17(18-10-13-6-2-1-3-7-13)19-11-14-12-20-15-8-4-5-9-16(15)21-14/h1-9,14H,10-12H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHCBNLEIFDPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=S)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thiourea |
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